![molecular formula C8H8O3 B1582216 3-(Hydroxymethyl)benzoic acid CAS No. 28286-79-5](/img/structure/B1582216.png)
3-(Hydroxymethyl)benzoic acid
Overview
Description
3-(Hydroxymethyl)benzoic acid is an organic compound that belongs to the class of phenols . It is a derivative of benzoic acid, which is a carboxylic acid found naturally in some plants and fruits .
Synthesis Analysis
This compound can be prepared by acetic acid, catalyst, and initiator stirred with xylene and hydrogen peroxide at 115℃ for 1-5 hours . It is an intermediate for the synthesis of pesticides and flavors .Molecular Structure Analysis
The molecular formula of this compound is C8H8O3 . It is composed of a benzene ring with a hydroxymethyl group attached .Chemical Reactions Analysis
When 3-hydroxybenzoic acid undergoes electrophilic substitution reactions such as nitration, halogenation, or sulfonation, the reactions occur mainly at the ortho or para positions relative to the hydroxyl group .Physical And Chemical Properties Analysis
This compound has a melting point of 114.5-115 °C and a boiling point of 358.1±25.0 °C . It is slightly soluble in water and insoluble in organic solvents .Scientific Research Applications
Antibacterial Activity
3-Hydroxy benzoic acid, closely related to 3-(Hydroxymethyl)benzoic acid, exhibits various biological properties such as antimicrobial, antialgal, antimutagenic, antiestrogenic, hypoglycemic, anti-inflammatory, anti-platelet aggregating, nematicidal, antiviral, antioxidant, etc. It's used as a preservative in drugs, cosmetics, pharmaceuticals, food, and beverages. Derivatives of 3-Hydroxy benzoic acid show potential in the management of sickle cell disease and have applications in the perfume industry. A novel ester/hybrid derivative of 3-Hydroxy benzoic acid was synthesized, showing promising antibacterial activity, suggesting its use in developing new drug candidates (Satpute, Gangan, & Shastri, 2018).
Biosynthesis in Natural Products
3,5-AHBA, a derivative of 3-Hydroxy benzoic acid, is a precursor for a large group of natural products, including naphthalenic and benzenic ansamycins, saliniketals, and the family of mitomycins. This review covers the biosynthesis of AHBA-derived natural products from molecular genetics, chemical, and biochemical perspectives (Kang, Shen, & Bai, 2012).
Role in Chemical Reactions
3-Hydroxy benzoic acid is used in the iron-assisted hydroxylation of benzoic acid to salicylic acid, highlighting its role in chemical reactions. The product of this reaction is a novel mononuclear iron(III) complex with a chelating salicylate (Taktak et al., 2005).
Catalysis and Polymerization
The derivatives of benzoic acid, including 3-Hydroxy benzoic acid, are important for catalysis and polymerization processes. Studies on benzoic acid derivatives, such as their fixation in multilayered structures and their application in esterification reactions with alcohols, highlight their potential in material science and catalysis (Kishikawa, Hirai, & Kohmoto, 2008); (Kuljiraseth et al., 2019).
Synthesis of Novel Compounds
3-Hydroxy benzoic acid derivatives are used in synthesizing new dendrimers with potential applications in drug delivery. This involves the synthesis of dendrimeric polyesters consisting of 1,3,5-benzenetricarboxylic acid building blocks, highlighting its utility in advanced pharmaceutical research (Salamończyk, 2011).
Environmental Applications
The oxidation of benzoic acid, related to 3-Hydroxy benzoic acid, over boron-doped diamond electrodes demonstrates its utility in environmental applications, particularly in the degradation of organic pollutants. This process involves the hydroxylation of the aromatic ring, forming several hydroxylated derivatives, which is significant for understanding environmental degradation processes (Velegraki et al., 2010).
Mechanism of Action
Target of Action
It is known that this compound is used as an intermediate in the synthesis of pesticides and flavors .
Mode of Action
It is known to be involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
3-(Hydroxymethyl)benzoic acid is involved in the Suzuki–Miyaura coupling reaction, which is a part of the core β-oxidative pathway . This pathway is crucial for the biosynthesis of benzoic acid in plants . The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is synthesized through a reaction involving acetic acid, a catalyst, and an initiator stirred with xylene and hydrogen peroxide at 115℃ for 1-5 hours .
Result of Action
It is known that the compound is used as an intermediate in the synthesis of pesticides and flavors , indicating its role in the production of these compounds.
Action Environment
The synthesis of the compound involves a reaction that is performed at low temperature to attenuate over-alkylation , suggesting that temperature is a critical factor in its synthesis.
Safety and Hazards
properties
IUPAC Name |
3-(hydroxymethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,9H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKBFIOAEPCADP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182535 | |
Record name | Benzoic acid, 3-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28286-79-5 | |
Record name | Benzoic acid, 3-(hydroxymethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028286795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(hydroxymethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the connection between 3-(hydroxymethyl)benzoic acid and chemokine receptor binding based on the provided research?
A1: While the provided research articles [, ] do not directly investigate the interaction between this compound and chemokine receptors, one of the papers [] describes a biocatalytic method for generating this compound from m-xylene using xylene monooxygenase. This method could potentially be used to synthesize derivatives or analogs of this compound that could be further investigated for their potential interactions with chemokine receptors.
Q2: The first research article mentions several complex heterocyclic compounds. Can you explain the potential significance of the 3-(hydroxymethyl)benzyl moiety present in some of these compounds?
A2: Although the research article [] doesn't explicitly detail the role of each moiety, the presence of a 3-(hydroxymethyl)benzyl group in several compounds that demonstrate binding affinity for chemokine receptors suggests it may contribute to their activity. This could be due to its involvement in specific interactions with the receptor, such as hydrogen bonding or hydrophobic interactions. Further research, like structure-activity relationship studies, would be needed to confirm its exact role and optimize the binding affinity and selectivity of these compounds.
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